molecular formula C12H16BrFN2 B578699 1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene CAS No. 1355247-64-1

1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene

Cat. No.: B578699
CAS No.: 1355247-64-1
M. Wt: 287.176
InChI Key: BXTQPFAFSKVAGW-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene is an organic compound with the molecular formula C12H16BrFN2. It is a derivative of benzene, substituted with bromine, fluorine, and a 4-methylpiperazinomethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene can be synthesized through a multi-step process involving the following key steps:

    Fluorination: The addition of a fluorine atom to the benzene ring.

    Piperazine Substitution: The attachment of the 4-methylpiperazinomethyl group to the benzene ring.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalytic Reactions: Utilizing catalysts to enhance the reaction rate and selectivity.

    Purification Steps: Employing techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene has several applications in scientific research, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Material Science: Utilized in the development of advanced materials with specific properties.

    Chemical Synthesis: Employed as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which 1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or biological studies.

Comparison with Similar Compounds

  • 1-Bromo-2-fluoro-3-(4-methylpiperazinomethyl)benzene
  • 1-Bromo-3-fluoro-4-(4-methylpiperazinomethyl)benzene
  • 1-Bromo-3-fluoro-2-(4-ethylpiperazinomethyl)benzene

Uniqueness: 1-Bromo-3-fluoro-2-(4-methylpiperazinomethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications where specific interactions and reactivity are required.

Properties

IUPAC Name

1-[(2-bromo-6-fluorophenyl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFN2/c1-15-5-7-16(8-6-15)9-10-11(13)3-2-4-12(10)14/h2-4H,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTQPFAFSKVAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742778
Record name 1-[(2-Bromo-6-fluorophenyl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-64-1
Record name Piperazine, 1-[(2-bromo-6-fluorophenyl)methyl]-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Bromo-6-fluorophenyl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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